molecular formula C29H38N4OS B2651495 2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 1185177-67-6

2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2651495
CAS No.: 1185177-67-6
M. Wt: 490.71
InChI Key: MYTJKVJTZRTQLK-UHFFFAOYSA-N
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Description

This compound (hereafter referred to by its full systematic name) is a spirocyclic triazaspirodeca-dienyl acetamide derivative characterized by a 4-tert-butylphenyl substituent at the 3-position of the triazaspiro[4.5]deca-1,3-diene core and a 4-ethylphenyl acetamide group linked via a sulfanyl bridge. Its molecular formula is C₂₉H₃₈N₄OS, with a molecular weight of 490.71 g/mol .

Properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4OS/c1-6-21-8-14-24(15-9-21)30-25(34)20-35-27-26(22-10-12-23(13-11-22)28(3,4)5)31-29(32-27)16-18-33(7-2)19-17-29/h8-15H,6-7,16-20H2,1-5H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTJKVJTZRTQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common approach is the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butylphenyl and ethylphenyl groups via substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or material effect.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Below is a detailed comparison with four structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-{[3-(4-tert-Butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide R1: 4-tert-butylphenyl; R2: 4-ethylphenyl C₂₉H₃₈N₄OS 490.71 Reference compound
2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide R1: 4-chlorophenyl; R2: 2,3-dimethylphenyl C₂₆H₃₁ClN₄OS 487.07 Chlorine substituent; smaller R2 group
2-{[3-(4-tert-Butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide R1: 4-tert-butylphenyl; R2: 4-methylphenyl C₂₈H₃₆N₄OS 476.68 Methyl vs. ethyl at R2
2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide R1: 4-bromophenyl; R2: 2,4-dimethoxyphenyl C₂₇H₃₂BrN₄O₃S 570.54 Bromine substituent; methoxy groups at R2

Impact of Substituents on Molecular Properties

Electron-Withdrawing vs. The 4-ethylphenyl acetamide group in the reference compound increases hydrophobicity compared to the 2,4-dimethoxyphenyl group in Compound 4, which contains polar methoxy moieties .

Molecular Weight and Lipophilicity :

  • The bromine atom in Compound 4 increases molecular weight by ~80 g/mol compared to the reference compound, which may affect pharmacokinetic properties like membrane permeability .

Computational Similarity Analysis

Using Tanimoto coefficient-based similarity indexing (as described in and ), the reference compound and its analogs likely share >60% structural similarity due to their conserved spirocyclic core and sulfanyl-acetamide linkage . For example:

  • The substitution of 4-tert-butylphenyl (reference) with 4-chlorophenyl (Compound 2) represents a conservative change in aromatic substituents, preserving core pharmacophore features .
  • Molecular networking () would cluster these compounds based on shared parent ion fragmentation patterns (e.g., spirocyclic core-derived fragments), with high cosine scores (>0.8) indicating structural relatedness .

Pharmacokinetic Predictions

While explicit bioactivity data for these compounds is absent in the provided evidence, similarity-driven predictions () suggest:

  • Compounds with ~70% structural similarity (e.g., tert-butyl vs. methylphenyl variants) may exhibit comparable ADME profiles, such as moderate LogP values (3–4) and oral bioavailability .
  • The 2,4-dimethoxyphenyl group in Compound 4 could enhance solubility but reduce blood-brain barrier penetration compared to alkyl-substituted analogs .

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